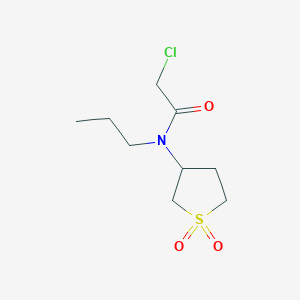

N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide, or “DCP” for short, is a synthetic compound that has recently been studied for its potential applications in scientific research. DCP is a member of the thiolan family of compounds, which are derivatives of thiolanes and characterized by a sulfur-containing heterocyclic ring. DCP is a versatile compound with a wide range of potential applications in the laboratory, including as a reagent for organic synthesis, a ligand for metal-catalyzed reactions, and a catalyst for enzymatic processes. In We will also discuss the potential future directions of DCP research.

Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Water Treatment

N-(1,1-dioxothiolan-3-yl)-2-chloro-N-propylacetamide may be associated with nitrogenous disinfection by-products (N-DBPs) in water, which have raised concerns due to their genotoxicity and cytotoxicity. These N-DBPs can become more prevalent in water sources impacted by wastewater and algae. Interestingly, the shift from chlorination to chloramination in water treatment, aimed at reducing regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), can increase certain N-DBPs. Biofiltration before disinfection is notably effective at removing precursors to cyanogen halides, a type of N-DBP, highlighting the complexity of water treatment processes and their impact on N-DBP formation (Bond et al., 2011).

2. Pharmacological and Therapeutic Insights

Pharmacological studies on compounds like this compound shed light on their therapeutic potential. For example, N-acetylcysteine (NAC) has been used in various medical treatments, including as a mucolytic agent and for managing disorders such as bronchitis and HIV/AIDS. The chemical interactions and functions of such compounds at different biological levels are critical in understanding their broad spectrum of biological activities and therapeutic applications (Samuni et al., 2013).

3. Biopolymer Modification for Drug Delivery

Chemical modification of biopolymers can lead to the development of novel biopolymer ethers and esters with specific properties. For instance, the modification of xylan into xylan esters, by reacting with substances like sodium monochloroacetate, results in materials that can form spherical nanoparticles suitable for drug delivery applications. These nanoparticles, due to their small size and narrow particle size distribution, have potential use in targeted drug delivery systems, reflecting the versatility of compounds like this compound in medical applications (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3S/c1-2-4-11(9(12)6-10)8-3-5-15(13,14)7-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMQHOJWRWMEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCS(=O)(=O)C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)

![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)

![methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2571129.png)

![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)

![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2571141.png)